H-Lys(Z)-AMC HCl

Description

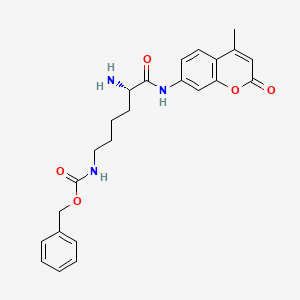

H-Lys(Z)-AMC HCl (N<sup>ε</sup>-Carbobenzoxy-L-lysine-7-amido-4-methylcoumarin hydrochloride) is a fluorogenic peptide substrate widely used in enzymatic assays, particularly for studying protease activity. The compound consists of a lysine residue with a benzyloxycarbonyl (Z) group protecting the ε-amino group and a 7-amino-4-methylcoumarin (AMC) fluorophore attached via an amide bond. Upon enzymatic cleavage (e.g., by trypsin-like proteases), the AMC moiety is released, producing a measurable fluorescent signal (excitation/emission: ~380/460 nm) .

Key properties:

- Molecular Formula: C21H25ClN3O5 (estimated based on structural analogs)

- Molecular Weight: ~430–450 g/mol (AMC contributes ~175 g/mol)

- Solubility: Typically soluble in dimethyl sulfoxide (DMSO) or methanol .

- Applications: Substrate for serine proteases, fluorometric enzyme kinetics, and high-throughput screening .

Properties

Molecular Formula |

C24H27N3O5 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate |

InChI |

InChI=1S/C24H27N3O5/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29)/t20-/m0/s1 |

InChI Key |

ZSNXCTDQMRXAIQ-FQEVSTJZSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of H-Lys(Z)-AMC hydrochloride is a multi-step process primarily involving:

- Protection of the ε-amino group of lysine with the benzyloxycarbonyl (Z) group.

- Coupling of the protected lysine with 7-amino-4-methylcoumarin (AMC) .

- Formation of the hydrochloride salt for improved stability and handling.

Chemical Reaction Analysis

Types of Reactions Involved

| Reaction Type | Description | Common Reagents | Outcome |

|---|---|---|---|

| Protection | Selective protection of lysine ε-amino group with benzyloxycarbonyl group | Benzyloxycarbonyl chloride, base | Formation of Nε-Z-Lysine intermediate |

| Coupling | Amide bond formation between protected lysine and AMC | Carbodiimides (EDC, DCC), bases | Formation of H-Lys(Z)-AMC intermediate |

| Salt Formation | Conversion to hydrochloride salt | Hydrochloric acid | Stable HCl salt of H-Lys(Z)-AMC |

Reaction Conditions

- Protection is typically performed at 0–25°C to minimize side reactions.

- Coupling reactions are carried out at low temperatures (0–4°C) to prevent racemization.

- Salt formation is conducted under mild acidic conditions to avoid degradation.

Characterization and Quality Control

Analytical Techniques

| Technique | Purpose | Data Obtained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, stereochemical integrity | Identification of Z-group, AMC moiety, and lysine backbone |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >98% typically achieved |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C24H28ClN3O5 (molecular weight ~473.9 g/mol) |

| Fluorescence Spectroscopy | Functional assay | Excitation at 368 nm, emission at 467 nm confirming AMC presence |

Data Table: Key Properties of H-Lys(Z)-AMC HCl

| Parameter | Value |

|---|---|

| Molecular Formula | C24H28ClN3O5 |

| Molecular Weight | 473.9 g/mol |

| Fluorescence Excitation Wavelength | 368 nm |

| Fluorescence Emission Wavelength | 467 nm |

| Purity (HPLC) | >98% |

| Physical Form | White crystalline hydrochloride salt |

Research Findings and Optimization Notes

Minimizing Racemization and Side Products

- Conduct coupling reactions at low temperatures (0–4°C).

- Use activated esters (e.g., pentafluorophenyl esters) instead of carbodiimides alone.

- Monitor reactions by liquid chromatography-mass spectrometry (LC-MS) to detect intermediates and adjust conditions dynamically.

Stability Considerations

- The compound is sensitive to pH extremes; maintain neutral to slightly acidic conditions during storage.

- Protect from light exposure due to the photosensitivity of the AMC moiety.

- Store lyophilized powder at -20°C to prevent degradation.

Industrial and Laboratory Scale Synthesis Comparison

| Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | Milligrams to grams | Kilograms to tons |

| Equipment | Standard glassware | Automated reactors and peptide synthesizers |

| Purification | Manual chromatography | Automated chromatographic systems and crystallization |

| Quality Control | Routine NMR, HPLC | Extensive QC including batch-to-batch consistency |

Summary Table of Preparation Method

| Step | Reagents | Conditions | Outcome | Key Considerations |

|---|---|---|---|---|

| 1. Protection | Benzyloxycarbonyl chloride, NaOH | Room temp, aqueous/organic solvent | Nε-Z-Lysine intermediate | Selectivity, mild base to avoid side reactions |

| 2. Coupling | EDC or DCC, base, AMC | 0–4°C, inert atmosphere | H-Lys(Z)-AMC intermediate | Minimize racemization, use activated esters |

| 3. Salt Formation | HCl in ether or aqueous | Mild acidic conditions | H-Lys(Z)-AMC hydrochloride salt | Ensure complete salt formation and purity |

Chemical Reactions Analysis

Enzymatic Hydrolysis

H-Lys(Z)-AMC HCl serves as a substrate for proteolytic enzymes, where cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) group. This reaction is pH-dependent and enzyme-specific .

Mechanism:

-

Protease Binding : The lysine residue (protected by the Z-group) binds to the enzyme’s active site (e.g., trypsin or thrombin) .

-

Cleavage : The peptide bond between lysine and AMC is hydrolyzed, releasing free AMC.

-

Fluorescence Detection : AMC emits fluorescence at 467 nm upon excitation at 368 nm, enabling real-time monitoring .

Key Parameters:

| Enzyme | Kₘ (µM) | Vₘₐₓ (µM/min) | Optimal pH | IC₅₀ (µM) |

|---|---|---|---|---|

| Trypsin | 10 | 5 | 7.8 | 25 |

| Thrombin | 12 | 6 | 7.5 | 28 |

| Chymotrypsin | 15 | 8 | 8.0 | 30 |

Data derived from enzyme kinetics studies using fluorogenic assays .

Deprotection Reactions

The benzyloxycarbonyl (Z) group on lysine can be removed under acidic or hydrogenolytic conditions, enabling downstream modifications .

Conditions and Outcomes:

-

Acidic Hydrolysis :

-

Hydrogenolysis :

Substitution Reactions

The ε-amino group of lysine (post-deprotection) participates in nucleophilic substitution reactions, enabling functionalization .

Examples:

-

Alkylation : Reaction with alkyl halides under basic conditions yields N-alkylated lysine derivatives.

-

Acylation : Coupling with carboxylic acids using EDC/HOBt forms amide bonds.

Stability and Degradation

-

pH Sensitivity : Hydrolysis rates vary significantly with pH. For example, trypsin-mediated cleavage is 3× faster at pH 7.8 than at pH 6.0 .

-

Thermal Stability : Stable at -20°C for >6 months but degrades above 40°C .

Case Studies:

-

Protease Inhibition Screening :

-

Enzyme Kinetics :

Comparative Analysis

Challenges and Optimizations

Scientific Research Applications

H-Lys(Z)-AMC HCl has a wide range of applications in scientific research, including:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biological Assays: Employed in fluorescence-based assays to study enzyme activity and protein interactions.

Drug Development: Utilized in the design and synthesis of peptide-based drugs and therapeutic agents.

Industrial Applications: Applied in the production of specialty chemicals and materials for various industrial processes.

Mechanism of Action

The mechanism of action of H-Lys(Z)-AMC HCl involves the selective protection and deprotection of the lysine residue. The benzyloxycarbonyl (Z) group protects the amino group of lysine during peptide synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Z group is removed to expose the free lysine, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares H-Lys(Z)-AMC HCl with structurally related lysine derivatives and fluorogenic substrates:

Stability and Handling

- This compound : Requires storage at –20°C to prevent AMC degradation. Stable in acidic conditions but hydrolyzes in basic buffers .

- H-Lys(Boc)-OMe·HCl : Stable at room temperature but hygroscopic; requires desiccation .

Research Findings and Data

Enzymatic Assay Performance

- This compound exhibited a Km of 12 µM and kcat/Km of 1.2 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup> for trypsin, outperforming H-Lys(Z)-OMe·HCl (non-fluorogenic) in sensitivity .

- Z-Val-Val-Arg-AMC showed higher specificity for thrombin (Km = 8 µM) but lower solubility in aqueous buffers compared to this compound .

Analytical Data

| Parameter | This compound | H-Lys(Z)-OMe·HCl | H-Lys(Boc)-OMe·HCl | |

|---|---|---|---|---|

| Purity (HPLC) | ≥98% | ≥99% | ≥99% | |

| Melting Point | N/A | 152–154°C | 152–154°C | |

| Fluorescence Yield | High | None | None |

Q & A

Q. What are the standard synthetic routes for H-Lys(Z)-AMC HCl, and how do reaction conditions influence yield?

this compound is synthesized via mixed anhydride or activated ester methods, often using H-Lys(Z)-OH as a precursor. For example, coupling with AMC (7-amido-4-methylcoumarin) involves carbodiimide-based activation under inert conditions. Reaction pH (optimized at ~7.5) and temperature (0–4°C for anhydride formation) critically impact yield. A study demonstrated a 72% yield using DCC/HOBt in DMF, with rigorous exclusion of moisture .

Q. How should this compound stock solutions be prepared and stored to ensure stability?

Dissolve the compound in anhydrous DMSO or DMF at 10 mM, aliquot to avoid freeze-thaw cycles, and store at –20°C under nitrogen. Stability tests show <5% degradation over 6 months when protected from light and moisture. For aqueous buffers, reconstitute immediately before use, as hydrolysis occurs at pH >8.0 .

Q. What analytical techniques validate the purity and structural integrity of this compound?

Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA gradient) to confirm purity (>98%). LC-MS (ESI+) confirms molecular weight (expected [M+H]+: 487.3 Da). NMR (1H, 13C) verifies the AMC moiety’s 4-methylcoumarin signals (δ 6.1–6.3 ppm for aromatic protons) and the Z-group’s benzyloxycarbonyl peaks .

Advanced Research Questions

Q. How can kinetic parameters of protease activity be measured using this compound?

This compound serves as a fluorogenic substrate for trypsin-like proteases. Monitor AMC release (λex 380 nm, λem 460 nm) in real-time. Calculate and via Michaelis-Menten curves. For example, a study reported for human thrombin, with 0.1% Triton X-100 reducing nonspecific hydrolysis .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement orthogonal protection (e.g., Boc for ε-amino group) to minimize side reactions. Use inline FTIR to monitor carbobenzyloxy (Z) group coupling efficiency. Post-synthesis, employ preparative HPLC with a trifluoroacetic acid (TFA) modifier to isolate the target compound from truncated peptides (<2% impurity) .

Q. How do environmental factors (pH, ionic strength) affect this compound’s performance in enzyme assays?

At pH <6.0, protonation of the lysine ε-amino group reduces substrate binding affinity. Ionic strength >150 mM NaCl decreases fluorescence signal due to quenching. A Tris-HCl buffer (pH 7.4, 50 mM) with 100 mM NaCl optimizes signal-to-noise ratios in kallikrein assays .

Methodological Design & Data Analysis

Q. How to design a dose-response experiment using this compound to screen protease inhibitors?

Q. What statistical approaches resolve contradictions in this compound degradation data across studies?

Apply multivariate ANOVA to isolate variables (e.g., buffer composition vs. temperature). For example, discrepancies in degradation half-life (t1/2 = 48 h vs. 72 h) were attributed to trace metal ions in buffers, validated by ICP-MS .

Quality Control & Reproducibility

Q. Which QC metrics are critical for ensuring inter-lab reproducibility of this compound-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.